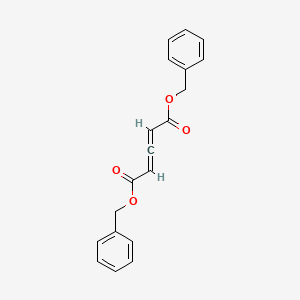
Dibenzyl penta-2,3-dienedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl penta-2,3-dienedioate: is an organic compound with the molecular formula C19H16O4. It is characterized by its unique structure, which includes two benzyl groups attached to a penta-2,3-dienedioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzyl penta-2,3-dienedioate typically involves the esterification of penta-2,3-dienedioic acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Dibenzyl penta-2,3-dienedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Chemistry: Dibenzyl penta-2,3-dienedioate is used as a building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions .
Biology and Medicine: Research into the biological and medicinal applications of this compound is ongoing. Its potential as a precursor for bioactive compounds makes it a subject of interest in medicinal chemistry .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specialized properties. Its reactivity and structural features make it valuable for creating advanced materials .
Mechanism of Action
The mechanism of action of dibenzyl penta-2,3-dienedioate involves its interaction with various molecular targets. The compound can undergo chemical transformations that lead to the formation of reactive intermediates, which can then interact with biological molecules or other chemical entities. These interactions can result in the modulation of biological pathways or the formation of new chemical bonds .
Comparison with Similar Compounds
Dimethyl 2,3-pentadienedioate: Similar in structure but with methyl groups instead of benzyl groups.
Diethyl 2,3-pentadienedioate: Similar in structure but with ethyl groups instead of benzyl groups.
Uniqueness: Dibenzyl penta-2,3-dienedioate is unique due to the presence of benzyl groups, which impart distinct chemical and physical properties.
Properties
CAS No. |
214116-47-9 |
|---|---|
Molecular Formula |
C19H16O4 |
Molecular Weight |
308.3 g/mol |
InChI |
InChI=1S/C19H16O4/c20-18(22-14-16-8-3-1-4-9-16)12-7-13-19(21)23-15-17-10-5-2-6-11-17/h1-6,8-13H,14-15H2 |
InChI Key |
NEJUZSGJQQOQMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=C=CC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


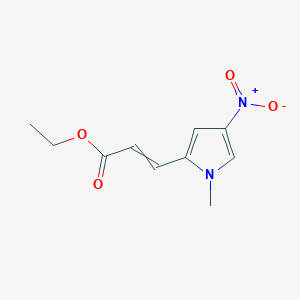
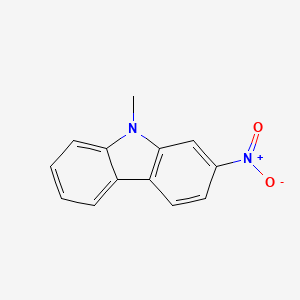
![(1,3-Phenylene)bis[(4-ethylphenyl)methanone]](/img/structure/B14260236.png)
![1,1'-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B14260241.png)
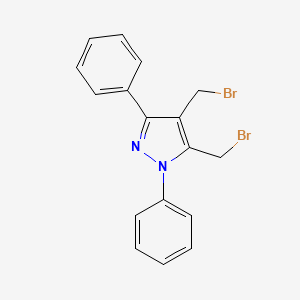
![Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)-](/img/structure/B14260263.png)
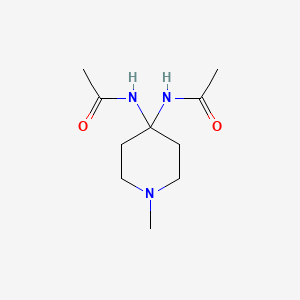
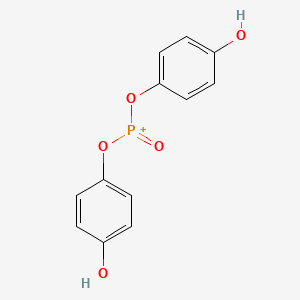
![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)
![1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]-](/img/structure/B14260290.png)
![N-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14260300.png)
![N-{3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propyl}urea](/img/structure/B14260304.png)
![4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid](/img/structure/B14260310.png)

